While the compound can be found in various chemical databases like PubChem , there is a scarcity of scientific literature directly mentioning its use in research.
Based on the chemical structure, 1-(Methylsulfonyl)piperidin-4-amine possesses functional groups commonly found in various bioactive molecules. This suggests potential applications in areas like:
1-(Methylsulfonyl)piperidin-4-amine is an organic compound characterized by its piperidine ring structure, which is a six-membered nitrogen-containing heterocycle. The compound's molecular formula is C₆H₁₄N₂O₂S, and it has a molecular weight of approximately 178.25 g/mol. The presence of the methylsulfonyl group (-SO₂CH₃) contributes to its unique chemical properties, including solubility and reactivity. This compound is often encountered in pharmaceutical chemistry and medicinal research due to its potential biological activities and applications in drug design.
Research indicates that 1-(Methylsulfonyl)piperidin-4-amine exhibits various biological activities, particularly in the context of drug development. Its structural features suggest potential interactions with biological targets, including:
The synthesis of 1-(Methylsulfonyl)piperidin-4-amine typically involves several steps:
1-(Methylsulfonyl)piperidin-4-amine has several applications in various fields:
Interaction studies involving 1-(Methylsulfonyl)piperidin-4-amine have focused on its binding affinity and activity against specific biological targets. For example:
Several compounds share structural similarities with 1-(Methylsulfonyl)piperidin-4-amine, each exhibiting unique properties:
Compound Name | Similarity Index |
---|---|
1-(Methylsulfonyl)piperidin-4-amine hydrochloride | 0.98 |
N-Methyl-N-(piperidin-4-yl)methanesulfonamide | 0.96 |
1-Methanesulfonylpiperidin-3-ylamine | 0.90 |
N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride | 0.77 |
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate | 0.65 |
These compounds are notable for their varying degrees of similarity in structure and functional groups, contributing to their respective biological activities and applications.
Irritant